molecular formula C24H32Cl2N2O3 B2777206 1-(2-Allyl-4-methoxyphenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1216850-96-2

1-(2-Allyl-4-methoxyphenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No. B2777206
CAS RN: 1216850-96-2
M. Wt: 467.43
InChI Key: BEVUVQUWWZILQH-UHFFFAOYSA-N
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Description

1-(2-Allyl-4-methoxyphenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C24H32Cl2N2O3 and its molecular weight is 467.43. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Allyl-4-methoxyphenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Allyl-4-methoxyphenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structural similarities have been synthesized and evaluated for their biological activities, particularly focusing on their affinity towards various receptors and their potential as pharmacological agents. For instance, research on 1,4-substituted piperazine derivatives has shown significant promise in the development of alpha-adrenoceptor antagonists, demonstrating potent antagonistic properties towards alpha1-adrenoceptors. These compounds were synthesized and evaluated for their affinity toward alpha1- and alpha2-receptors, with some displaying strong antagonistic activity and high selectivity towards alpha1-adrenoceptors (Marona et al., 2011). Similarly, another study synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, assessing their antidepressant and antianxiety activities, showcasing the potential of such compounds in the treatment of mental health disorders (Kumar et al., 2017).

Antimicrobial and Anticancer Applications

The synthesis and evaluation of new 1,2,4-triazole derivatives have been explored, with some derivatives showing good to moderate antimicrobial activities against test microorganisms. This research underscores the potential of piperazine-based compounds in developing new antimicrobial agents (Bektaş et al., 2010). Additionally, novel eugenol derivatives were synthesized and shown to exhibit significant anticancer activity against breast cancer cells, highlighting the role of such compounds in cancer therapy (Alam, 2022).

Chemical Synthesis and Drug Development

The synthesis of compounds related to the requested molecule has led to the development of various drugs and therapeutic agents. A study on the asymmetric synthesis of the anxiolytic drug Enciprazine provides insights into the efficient synthesis methods for such compounds, offering a pathway for developing pharmacologically active agents (Narsaiah & Nagaiah, 2010).

properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(4-methoxy-2-prop-2-enylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31ClN2O3.ClH/c1-4-5-19-14-22(29-3)8-9-24(19)30-17-21(28)16-26-10-12-27(13-11-26)23-15-20(25)7-6-18(23)2;/h4,6-9,14-15,21,28H,1,5,10-13,16-17H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVUVQUWWZILQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=C(C=C(C=C3)OC)CC=C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Allyl-4-methoxyphenoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride

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